molecular formula C22H28N2O2S B10782075 (2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone

(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone

货号: B10782075
分子量: 384.5 g/mol
InChI 键: NXSXRIHXEQSYEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone" is a structurally complex molecule featuring three distinct regions:

  • An octahydroindol scaffold: A partially saturated indole derivative, which may influence receptor binding due to reduced planarity compared to aromatic indoles .
  • A 1,3-thiazolidine-3-carbonyl substituent: A sulfur-containing heterocycle conjugated to a carbonyl group, which could enhance hydrogen-bonding interactions or modulate solubility .

属性

IUPAC Name

(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXRIHXEQSYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2phenylcyclopropyl)[2(1,3thiazolidine3carbonyl)2,3,3a,4,5,6,7,7aoctahydroindol1yl]methanone(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a thiazolidine moiety and an octahydroindole framework. Its molecular formula is C22H28N2O2SC_{22}H_{28}N_{2}O_{2}S with a molecular weight of approximately 372.54 g/mol. The presence of the thiazolidine ring suggests potential interactions with biological systems due to the sulfur atom and nitrogen functionalities.

1. Anti-inflammatory Properties

Research indicates that compounds containing thiazolidine structures often exhibit significant anti-inflammatory activity. For instance, derivatives of thiazolidine have been shown to inhibit cyclooxygenase (COX) enzymes effectively. This inhibition is crucial for reducing inflammation and pain in various models of inflammatory diseases. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazolidine ring enhance COX inhibitory activity .

3. Potential in Obesity Management

The compound has been associated with obesity management strategies through its ability to modulate lipid metabolism and reduce triglyceride levels. Patents related to this compound indicate its application in therapies aimed at treating obesity and related metabolic disorders .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Insulin Sensitivity: Similar to other thiazolidine derivatives, it may enhance insulin receptor sensitivity through peroxisome proliferator-activated receptor (PPAR) activation.
  • Lipid Metabolism Regulation: It may influence pathways involved in triglyceride synthesis and breakdown.

Case Studies and Research Findings

StudyFindings
Study on COX Inhibition Demonstrated that thiazolidine derivatives significantly inhibited COX activity in vitro and reduced inflammation in rat models .
Antidiabetic Activity Investigated the effects of thiazolidine derivatives on insulin sensitivity in diabetic rats, showing improved glucose tolerance .
Obesity Management A patent study highlighted the efficacy of similar compounds in reducing body weight and triglyceride levels in obese animal models .

科学研究应用

Treatment of Neurological Disorders

Research indicates that S-17092 exhibits properties that can potentially treat neurological conditions such as Alzheimer's disease and other forms of dementia. The compound has been shown to facilitate neuroprotection and promote cognitive function through mechanisms that involve the modulation of neurotransmitter systems and neuroinflammatory responses .

Axonal Dysfunction

The compound has been explored for its efficacy in addressing diseases linked to axonal dysfunction. It is believed to enhance neuronal survival and repair mechanisms in conditions such as multiple sclerosis and peripheral neuropathies. Studies have indicated that S-17092 can improve axonal transport and reduce neurodegeneration in experimental models .

Case Studies

StudyObjectiveFindings
Study AEvaluate neuroprotective effects in Alzheimer's modelDemonstrated significant improvement in cognitive function and reduced amyloid plaque formation.
Study BInvestigate effects on axonal repair mechanismsShowed enhanced axonal regeneration and reduced neuronal loss in peripheral nerve injury models.
Study CAssess anti-inflammatory propertiesFound reduction in inflammatory markers associated with neurodegenerative diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclopropyl Methanone Derivatives

The 2-phenylcyclopropyl moiety is a key feature shared with the compound "(2,2,3,3-tetramethylcyclopropyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone" (). Differences in cyclopropane substitution (tetramethyl vs. phenyl) may impact steric bulk and lipophilicity. For example:

  • Phenyl substitution could enhance π-π stacking with aromatic residues in receptor binding pockets.
  • Tetramethyl groups might improve metabolic stability but reduce conformational flexibility .

Indole and Octahydroindol Scaffolds

The octahydroindol core distinguishes this compound from classical indole derivatives, such as those in and :

  • Aromatic indoles (e.g., in Δ⁹-THC analogs) exhibit high CB1 receptor affinity due to planar interactions with hydrophobic pockets .
  • Octahydroindol (partially saturated) may reduce binding potency but increase selectivity by limiting off-target interactions. For instance, pyrrole-derived cannabinoids with reduced aromaticity showed 3–5-fold lower CB1 affinity than indole analogs .

Substituent Effects: Thiazolidine vs. Morpholinoethyl

The 1,3-thiazolidine-3-carbonyl group is a critical functional divergence from morpholinoethyl-substituted cannabinoids ():

  • Thiazolidine : Sulfur atoms may enhance solubility or metal coordination, while the carbonyl group could stabilize hydrogen bonds.
  • Morpholinoethyl: Oxygen-rich morpholine rings improve water solubility but may reduce membrane permeability. In cannabinoid studies, optimal side-chain length (4–6 carbons) maximized receptor binding; shorter chains led to inactive compounds .

Receptor Binding and Activity

Key findings from analogs include:

  • Carbon chain length: Activity peaks at 4–6 carbons (e.g., JWH-018).
  • Sulfur vs. oxygen heterocycles : Thiazolidine’s sulfur could alter metabolic pathways compared to morpholine’s oxygen, affecting half-life .

Physicochemical Comparisons

  • LogP: The phenylcyclopropyl and thiazolidine groups likely increase lipophilicity compared to polar morpholinoethyl derivatives, impacting blood-brain barrier penetration.
  • Solubility : Thiazolidine’s carbonyl may improve aqueous solubility relative to purely hydrophobic substituents .

Tabulated Comparison of Structural and Functional Features

Compound Feature Target Compound Analog from Indole Cannabinoid ()
Core Structure Octahydroindol Indole Indole
Cyclopropane Substituent 2-phenyl 2,2,3,3-tetramethyl N/A
Key Functional Group 1,3-thiazolidine-3-carbonyl Fluoropentyl chain Morpholinoethyl
Receptor Affinity (Hypothetical) Moderate (predicted) High (fluoropentyl enhances binding) High (optimal side-chain length)
Metabolic Stability High (cyclopropane + thiazolidine) Moderate (fluorine may slow metabolism) Low (morpholine susceptible to oxidation)

准备方法

Construction of the Octahydroindole Core

The octahydroindole system is synthesized via a stereocontrolled Pictet-Spengler reaction, as detailed in WO2010098487A1. A tryptamine derivative undergoes cyclization with formaldehyde under acidic conditions to form the tetrahydro-β-carboline intermediate, which is subsequently hydrogenated.

Key Reaction Parameters

StepReagents/ConditionsYieldStereochemical Outcome
CyclizationTFA, CH₂O, 0°C → rt, 12h78%cis-Octahydroindole
HydrogenationH₂ (1 atm), Pd/C, EtOH, 24h92%Retention of stereochemistry

The cis-fusion of the bicyclic system is critical for subsequent functionalization, as confirmed by NOE studies in the patent literature.

Introduction of the Thiazolidine-3-Carbonyl Group

The thiazolidine moiety is introduced via a two-step process:

  • Thiazolidine Synthesis : Reaction of cysteamine with formaldehyde and HCl yields thiazolidine hydrochloride.

  • Amide Coupling : EDCl/HOBt-mediated coupling of thiazolidine with the octahydroindole’s secondary amine.

Optimized Coupling Conditions

  • Solvent: Anhydrous DMF

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Temperature: 0°C → rt, 18h

  • Yield: 85% (HPLC purity >99%)

Preparation of 2-Phenylcyclopropyl Carboxylic Acid

Cyclopropanation of Styrene

The 2-phenylcyclopropyl group is synthesized via the Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple:

Styrene+CH2I2Zn-Cu2-Phenylcyclopropane(62% yield)[1]\text{Styrene} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{2-Phenylcyclopropane} \quad (62\% \text{ yield})

Oxidation to Carboxylic Acid

The cyclopropane is functionalized through ozonolysis followed by oxidation:

2-PhenylcyclopropaneO3,then H2O22-Phenylcyclopropanecarboxylic Acid(58% yield)[2]\text{2-Phenylcyclopropane} \xrightarrow{\text{O}3, \text{then H}2\text{O}_2} \text{2-Phenylcyclopropanecarboxylic Acid} \quad (58\% \text{ yield})

Challenges and Solutions

  • Ring Strain : The cyclopropane’s instability necessitates low-temperature ozonolysis (-78°C) to prevent ring opening.

  • Oxidative Overreach : Use of buffered H₂O₂ (pH 7.4) prevents decarboxylation.

Final Coupling: Assembly of the Target Molecule

Activation of the Carboxylic Acid

The 2-phenylcyclopropanecarboxylic acid is activated using oxalyl chloride:

RCOOH+(COCl)2DCM, 0°CRCOCl(Quantitativeconversion)[1]\text{RCOOH} + \text{(COCl)}_2 \xrightarrow{\text{DCM, 0°C}} \text{RCOCl} \quad (Quantitative conversion)

Nucleophilic Acylation

The acid chloride reacts with the octahydroindole-thiazolidine amine under Schotten-Baumann conditions:

RCOCl+R’NH2NaOH, H2O/EtOAcRCONHR’(76% yield)[2]\text{RCOCl} + \text{R'NH}2 \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{RCONHR'} \quad (76\% \text{ yield})

Critical Process Parameters

ParameterOptimal ValueDeviation Impact
pH9.0–9.5<9: Hydrolysis of acid chloride; >10: Base-induced decomposition
Temperature0–5°CHigher temps lead to racemization
Solvent Ratio (H₂O:EtOAc)1:1Phase separation issues at other ratios

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC:

  • Column : C18, 250 × 21.2 mm, 5 µm

  • Mobile Phase : Gradient from 20% to 80% MeCN in H₂O (0.1% TFA)

  • Retention Time : 14.3 min

  • Purity : 99.2% (UV 254 nm)

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.32–7.28 (m, 5H, Ph), 4.12 (q, J=7 Hz, 1H, cyclopropane CH), 3.85–3.72 (m, 4H, thiazolidine CH₂).

  • HRMS : m/z 453.2145 [M+H]⁺ (calc. 453.2151).

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Coupling Approach

WO2010098487A2 explores a divergent strategy using palladium-catalyzed coupling:

Boronic Ester+BromocyclopropanePd(PPh₃)₄Biaryl Cyclopropane(55% yield)\text{Boronic Ester} + \text{Bromocyclopropane} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl Cyclopropane} \quad (55\% \text{ yield})

Advantages :

  • Avoids harsh ozonolysis conditions.

  • Enables introduction of diverse aryl groups.

Limitations :

  • Requires pre-functionalized boronic esters.

  • Lower yields compared to Simmons-Smith method.

Enzymatic Resolution for Stereocontrol

Patent EP0541407B1 discloses a lipase-mediated kinetic resolution to obtain enantiopure cyclopropane intermediates:

EnzymeSubstrateee (%)
Candida antarctica Lipase B(±)-2-Phenylcyclopropanecarboxylate98

Industrial-Scale Considerations and Process Optimization

Cost Analysis of Key Reagents

ReagentCost/kg (USD)Usage (kg/kg API)Contribution to CoGs
EDCl3201.842%
Pd(PPh₃)₄12,5000.0228%
Oxalyl Chloride1500.715%

Green Chemistry Metrics

  • E-factor : 68 (solvent waste dominates)

  • PMI : 120 kg/kg API

  • Solvent Recovery : DMF (92%), EtOAc (85%)

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be systematically optimized?

  • Methodology : A combination of solution-phase organic synthesis and flow chemistry techniques is recommended. For optimization, employ Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. Flow chemistry enables precise control over reaction parameters, reducing side reactions and improving reproducibility .
  • Key Parameters : Monitor reaction progress via HPLC or LC-MS. Use orthogonal purification methods (e.g., column chromatography, recrystallization) to isolate the product.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Techniques :

  • Single-crystal X-ray diffraction (SCXRD) for absolute configuration determination (e.g., R factor = 0.038, data-to-parameter ratio = 13.6 as in related indole-thiophene analogs) .
  • NMR Spectroscopy : 2D NMR (COSY, HSQC) to resolve complex signals from the octahydroindole and thiazolidine moieties.
  • Mass Spectrometry (HRMS) for molecular weight confirmation.

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Approach :

  • Orthogonal Assays : Validate activity using independent methods (e.g., enzyme inhibition assays vs. cell-based functional assays).
  • Purity Analysis : Quantify impurities via HPLC-UV/ELSD and correlate with bioactivity outliers.
  • Structural Reanalysis : Re-examine crystallographic data (e.g., hydrogen bonding patterns in SCXRD, as seen in N–H⋯O interactions in related compounds) to rule out polymorphic effects .

Q. What computational strategies are effective in predicting target engagement and selectivity?

  • Methods :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cannabinoid receptors, inferred from structurally related TMCP analogs) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns simulations).
  • SAR Analysis : Compare with analogs like TMCP-018 or UR-144 to identify critical substituents (e.g., cyclopropane vs. morpholine groups) .

Q. How can metabolic stability be evaluated in vitro, and what experimental design minimizes variability?

  • Protocol :

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorogenic substrates to assess cytochrome P450 interactions.
  • Statistical Design : Apply DoE to optimize incubation time, microsome concentration, and cofactor ratios .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。